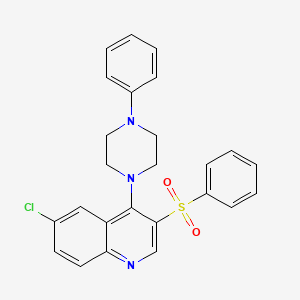

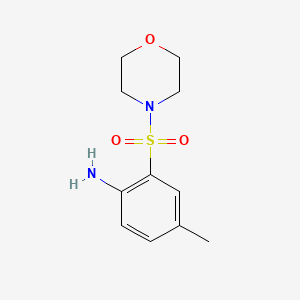

3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline” is a quinoline derivative. Quinoline derivatives are a class of organic compounds with a wide range of biological activities . They often contain a phenylpiperazine moiety, which is known to enhance bioactivity .

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques allow researchers to determine the structure and confirm the successful synthesis of the compound.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with other molecules, such as the formation of hydrogen bonds . These interactions can have significant effects on the properties and behavior of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the presence of functional groups. These properties can be analyzed using techniques such as density functional theory .Scientific Research Applications

Organic Synthesis and Chemical Properties

Quinoline derivatives have been extensively studied for their synthetic utility and chemical properties. For instance, studies have shown that benzo[b]thiophen-3-ylacetonitriles and related compounds react with nitrobenzene derivatives to form [1]benzothieno[2,3-b]quinolines, highlighting the versatility of quinoline compounds in organic synthesis (Nowacki & Wojciechowski, 2017). Such synthetic routes are vital for developing new materials and pharmaceuticals with potential applications in various industries.

Antimicrobial and Antifungal Activities

Quinoline derivatives exhibit significant antimicrobial and antifungal properties. Research has developed new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi (Hassan, 2013). Another study synthesized quinolinyl azo-N-pyrimidinyl benzenesulfonamide derivatives, further emphasizing the antimicrobial potential of quinoline-based compounds (Biointerface Research in Applied Chemistry, 2019).

Potential Therapeutic Applications

Quinoline derivatives have been explored for their therapeutic potential, including anti-inflammatory and anticancer activities. A study identified quinoxaline derivatives as potent H4 receptor ligands with significant anti-inflammatory properties in vivo, showcasing the potential of quinoline compounds in developing new therapeutic agents (Smits et al., 2008). Additionally, isoxazolequinoxaline derivatives have been synthesized and evaluated for their anticancer activity, highlighting the diverse therapeutic applications of quinoline and its derivatives (Abad et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .

Mode of Action

For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been reported to affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals . This overexpression can lead to the formation of unstable molecules, which degrade rapidly to form secondary products like malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .

Result of Action

Similar compounds have been reported to exhibit various biological and pharmacological activities, as mentioned earlier .

Future Directions

Research on quinoline derivatives and similar compounds is ongoing, with many potential applications in fields such as medicine and materials science . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of these compounds’ properties and behavior.

properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOKEEGVUYUHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B2928357.png)

![Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B2928358.png)

![2-(m-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2928360.png)

![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2928363.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2928364.png)

![5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2928367.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928369.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2928374.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(2-chloro-5-nitrophenyl)formamide](/img/structure/B2928377.png)

![4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2928379.png)